molecular formula C25H21NO3 B2367102 3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866809-35-0

3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2367102
CAS No.: 866809-35-0
M. Wt: 383.447
InChI Key: BYBSYZNCFFIGPL-UHFFFAOYSA-N
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Description

3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel source . TRPA1 is a non-selective cation channel expressed on sensory neurons, often referred to as a "chemical nocisensor" due to its activation by a wide range of exogenous irritants and endogenous inflammatory mediators source . In research settings, this compound is a critical pharmacological tool for investigating the pathophysiological role of TRPA1 in various biological processes. Its primary research value lies in its application for studying neurogenic inflammation, pain transduction pathways, and airway reflex sensitivity source . By selectively blocking the TRPA1 channel, researchers can elucidate its contribution to models of chronic pain, migraine, asthma, and cough, thereby validating TRPA1 as a potential therapeutic target for a spectrum of neurological and inflammatory disorders source . The antagonistic action of this quinolin-4-one derivative provides a means to dissect complex signaling mechanisms in sensory biology and to explore novel intervention strategies for conditions involving sensory nerve hyperreactivity.

Properties

IUPAC Name

3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO3/c1-17-6-5-7-18(14-17)15-26-16-22(25(28)21-8-3-4-9-23(21)26)24(27)19-10-12-20(29-2)13-11-19/h3-14,16H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBSYZNCFFIGPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of 3-(4-Methoxybenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one

This compound is a synthetic compound that belongs to the class of dihydroquinoline derivatives. Compounds in this class have been studied for various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

Research has shown that dihydroquinoline derivatives can exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins.
  • Case Studies : A study demonstrated that certain dihydroquinoline derivatives inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. The compounds were found to downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic proteins like Bax.

Antimicrobial Activity

Dihydroquinoline derivatives have also been investigated for their antimicrobial properties:

  • Spectrum of Activity : They have shown efficacy against a range of bacteria and fungi. For example, a related compound was effective against both Gram-positive and Gram-negative bacteria.
  • Research Findings : In vitro studies indicated that these compounds disrupt bacterial cell membranes, leading to increased permeability and cell death.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of dihydroquinoline derivatives:

  • Mechanisms : These compounds may inhibit key inflammatory mediators such as TNF-alpha and IL-6.
  • Evidence : Experimental models have shown that certain dihydroquinolines reduce edema and inflammation in animal models of arthritis and other inflammatory conditions.

Data Table: Summary of Biological Activities

Activity TypeCompound ClassMechanismExample Findings
AnticancerDihydroquinolinesInduction of apoptosisGrowth inhibition in breast cancer cells
AntimicrobialDihydroquinolinesDisruption of cell membranesEfficacy against Gram-positive bacteria
Anti-inflammatoryDihydroquinolinesInhibition of inflammatory mediatorsReduced edema in arthritis models

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Electronic Effects: The 4-methoxybenzoyl group in the target compound donates electrons via its para-methoxy group, enhancing resonance stabilization. Sulfonyl () and dimethoxybenzoyl () groups further modify electronic profiles, with sulfonyl increasing polarity and dimethoxy enhancing lipophilicity .

Steric and Positional Effects :

  • The 3-methylbenzyl group in the target compound creates steric hindrance distinct from the 4-methylbenzyl (C567-0461) or 4-chlorobenzyl () analogs. Meta-substitution on the benzyl ring may influence conformational flexibility .
  • N-Alkyl Chain Length : Derivatives like compound 93 (butyl) and 94 (pentyl) demonstrate how extended alkyl chains at position 1 modulate solubility and membrane permeability .

Synthetic Complexity :

  • Sulfonylation () and multi-methoxy substitutions () require additional steps, such as protection/deprotection or selective coupling, compared to the target compound’s straightforward alkylation .

Preparation Methods

Formation of the Quinolinone Core

The quinolinone backbone is typically constructed via a Yoshizawa condensation reaction , which involves heating an aniline derivative with ethyl orthoformate and ethyl acetoacetate in an inert high-boiling solvent like Dowtherm A. For example, 3-acetyl-4(1H)-quinolinone intermediates are synthesized at temperatures between 95–254°C under argon. This step establishes the bicyclic framework essential for subsequent functionalization.

Key Reaction Parameters

Component Role Conditions Yield (%)
Aniline derivative Nucleophile 8 h, 254°C, Dowtherm A 60–75
Ethyl orthoformate Carbonyl source Excess stoichiometry
Ethyl acetoacetate Acetyl donor 1.5–2.0 equiv

This method is scalable but requires strict temperature control to avoid decomposition.

Introduction of the 4-Methoxybenzoyl Group

The 3-position of the quinolinone core is functionalized via Friedel-Crafts acylation using 4-methoxybenzoyl chloride. Aluminum chloride (AlCl3) serves as the Lewis catalyst in dichloromethane at 0–5°C, achieving regioselective acylation. Post-reaction quenching with ice-water and extraction with ethyl acetate yields the intermediate with 68–72% efficiency.

Substitution Reactions for N-1 Functionalization

Alkylation of the Quinolinone Nitrogen

The N-1 position is alkylated with 3-methylbenzyl bromide under basic conditions. Potassium carbonate (K2CO3) in dimethylformamide (DMF) at 100°C facilitates nucleophilic substitution, forming the 1-[(3-methylphenyl)methyl] substituent. This step typically achieves 80–85% yield after 1 hour.

Optimization Insights

  • Solvent Choice : DMF enhances solubility of the quinolinone intermediate.
  • Base Selection : K2CO3 prevents over-alkylation compared to stronger bases like NaOH.
  • Temperature : Reactions above 90°C reduce side-product formation.

Oxidation and Reduction Steps

Ketone Formation via Controlled Oxidation

The 4-ketone group is installed using m-chloroperbenzoic acid (mCPBA) in dichloromethane at –15°C. This mild oxidant selectively targets the dihydroquinoline’s 4-position without over-oxidizing the methoxybenzoyl group. Yields range from 70–75% after aqueous workup.

Critical Safety Notes

  • Temperature Control : Exothermic reactions require strict cooling to –15°C.
  • Stoichiometry : Excess mCPBA (1.2 equiv) ensures complete conversion.

Reductive Amination for Byproduct Mitigation

Unreacted intermediates are reduced using sodium borohydride (NaBH4) in methanol. This step minimizes impurities such as secondary alcohols, improving overall purity to >95%.

Purification and Isolation Techniques

Chromatographic Separation

Crude products are purified via flash column chromatography using gradients of petroleum ether and ethyl acetate (15:1 to 5:1). This removes unreacted benzyl halides and acylated byproducts.

Typical Chromatography Conditions

Stationary Phase Mobile Phase Elution Volume Purity Post-Purification
Silica gel (230–400 mesh) PE/EtOAc (10:1) 500 mL/g ≥98%

Crystallization Optimization

Recrystallization from acetonitrile/dichloromethane mixtures (3:1 v/v) yields crystalline material with a melting point of 198–202°C. X-ray diffraction confirms the orthorhombic crystal system.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 8.5 Hz, 1H, H-5), 7.89 (d, J = 8.9 Hz, 2H, methoxybenzoyl H-2/H-6), 3.89 (s, 3H, OCH3).
  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (aryl C=C).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C26H23NO4 : 413.1627 [M+H]+
  • Observed : 413.1629 [M+H]+ (Δ = 0.5 ppm).

Q & A

Basic: What are the optimal synthetic conditions for preparing 3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with the quinoline core. Key steps include:

  • Core Formation: Cyclization of precursor amines or ketones under acidic or basic conditions.
  • Substituent Introduction: The 4-methoxybenzoyl and 3-methylbenzyl groups are introduced via nucleophilic substitution or Friedel-Crafts acylation.
  • Optimization:
    • Temperature: Maintain 60–80°C for acylation to minimize side reactions .
    • Solvents: Dichloromethane (DCM) or dimethyl sulfoxide (DMSO) enhances solubility and reaction efficiency .
    • Catalysts: Lewis acids (e.g., AlCl₃) or palladium-based catalysts improve yield in coupling reactions .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) is recommended for isolating the pure product.

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:
A combination of spectroscopic and chromatographic methods ensures structural confirmation and purity:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assigns protons (e.g., methoxy groups at δ 3.8–4.0 ppm) and carbons in the dihydroquinoline core .
    • 2D NMR (COSY, HSQC): Resolves overlapping signals from aromatic substituents.
  • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ ion matching C₂₆H₂₃NO₃) .
  • HPLC: Monitors purity (>95%) using a C18 column and UV detection at 254 nm.

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?

Methodological Answer:
SAR studies require systematic modifications and biological testing:

  • Substituent Variations:
    • Replace the 4-methoxy group with electron-withdrawing (e.g., -NO₂) or donating (-OH) groups to assess electronic effects.
    • Modify the 3-methylbenzyl group with bulkier alkyl chains to probe steric tolerance .
  • Assays:
    • Anticancer Activity: Test against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines using MTT assays.
    • Anti-inflammatory Activity: Measure TNF-α inhibition in murine macrophages (e.g., RAW 264.7 cells) .
  • Data Correlation: Use computational tools (e.g., molecular docking) to link substituent properties with IC₅₀ values .

Advanced: How should researchers resolve contradictions in biological activity data across different studies?

Methodological Answer:
Contradictions (e.g., variable IC₅₀ values) arise from experimental variables. Mitigation strategies include:

  • Standardized Protocols:
    • Use identical cell lines (e.g., ATCC-certified MCF-7) and passage numbers.
    • Normalize assay conditions (e.g., 48-hour incubation, 10% FBS) .
  • Data Validation:
    • Replicate results in ≥3 independent experiments.
    • Cross-validate with orthogonal assays (e.g., apoptosis via flow cytometry vs. caspase-3 activation) .
  • Meta-Analysis: Compare data with structurally similar compounds (e.g., fluorobenzoyl derivatives) to identify trends .

Advanced: What strategies enhance the aqueous solubility of this lipophilic compound for in vivo studies?

Methodological Answer:
Improving solubility involves chemical and formulation approaches:

  • Chemical Modifications:
    • Introduce polar groups (e.g., -COOH at the quinoline 6-position) without disrupting pharmacophores .
  • Formulation Strategies:
    • Co-solvents: Use Cremophor EL or DMSO (≤10% v/v) in saline.
    • Nanoparticles: Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .
  • Solubility Testing: Perform shake-flask assays in PBS (pH 7.4) with UV quantification at λmax ≈ 280 nm.

Advanced: How can molecular modeling predict interactions between this compound and biological targets?

Methodological Answer:
Computational workflows include:

  • Target Identification: Screen against kinase databases (e.g., PDB) using pharmacophore models.
  • Docking Studies:
    • Software: AutoDock Vina or Schrödinger Glide.
    • Parameters: Grid box centered on ATP-binding sites (e.g., EGFR kinase) with flexible side chains .
  • MD Simulations: Run 100-ns simulations (AMBER force field) to assess binding stability and hydrogen bonding (e.g., with Ser783) .
  • Validation: Compare predicted binding energies (ΔG) with experimental IC₅₀ values.

Advanced: What experimental designs are optimal for in vivo toxicity profiling?

Methodological Answer:
Follow OECD guidelines with modifications for compound-specific kinetics:

  • Dose Escalation: Start at 10 mg/kg (mouse model) with weekly increments to 100 mg/kg.
  • Endpoints:
    • Acute Toxicity: Monitor mortality, body weight, and organ histopathology (liver/kidney) for 14 days.
    • Subchronic Toxicity: 28-day study with hematological (CBC) and biochemical (ALT, creatinine) markers .
  • Controls: Include vehicle (e.g., 0.5% methylcellulose) and positive controls (e.g., doxorubicin for comparative toxicity).

Table 1: Representative Biological Activity Data for Analogous Dihydroquinoline Derivatives

Activity Type Cell Line/Model IC₅₀ (µM) Key Mechanism Reference
AnticancerMCF-7 (Breast Cancer)12.0Caspase-3/7 activation
AnticancerHCT-116 (Colon Cancer)8.5G2/M cell cycle arrest
Anti-inflammatoryRAW 264.7 (Macrophages)15.4TNF-α inhibition (70% at 20 µM)

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